Metocinium iodide

Descripción general

Descripción

El yoduro de metocinio es un agente espasmolítico que actúa como antagonista de los receptores muscarínicos de acetilcolina. Se utiliza principalmente en el tratamiento del síndrome del intestino irritable debido a su capacidad para relajar los músculos lisos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El yoduro de metocinio se puede sintetizar a través de una serie de reacciones químicas que implican la yodación del metocinio. El proceso normalmente implica la reacción del metocinio con yodo en presencia de un solvente adecuado y un catalizador. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para asegurar la formación de yoduro de metocinio .

Métodos de producción industrial

En un entorno industrial, la producción de yoduro de metocinio implica reactores químicos a gran escala donde los reactivos se mezclan y se calientan en condiciones controladas. El producto se purifica luego mediante cristalización u otras técnicas de separación para obtener yoduro de metocinio de alta pureza .

Análisis De Reacciones Químicas

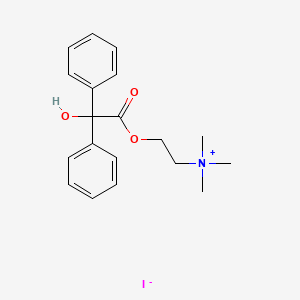

Structural Basis for Reactivity

Key functional groups :

-

Quaternary ammonium center (N⁺(CH₃)₃)

-

Benzilate ester linkage (C₆H₅)₂C(OH)COO-

-

Iodide counterion (I⁻)

| Structural Feature | Reactivity Characteristics |

|---|---|

| Quaternary ammonium salt | High water solubility, stable to heat but susceptible to nucleophilic displacement at nitrogen under strong basic conditions |

| Benzilate ester | Hydrolyzable in acidic/basic media to form diphenylglycolic acid and choline derivatives |

| Iodide ion | Participates in ion-exchange reactions with silver or lead salts |

Hydrolysis Reactions

Acid-catalyzed ester hydrolysis :

Outcome: Produces diphenylglycolic acid and choline iodide .

Base-mediated saponification :

Conditions: Prolonged heating in alcoholic NaOH yields sodium benzilate and trimethyl(2-hydroxyethyl)ammonium iodide .

Ion Exchange Reactions

| Reactant | Product | Evidence |

|---|---|---|

| AgNO₃ | Metocinium nitrate + AgI↓ | Theoretical, based on precipitation of AgI |

| Pb(NO₃)₂ | Lead iodide precipitate | Expected metathesis reaction |

Thermal Decomposition

Observed behavior :

-

Likely pathways include:

-

C-O bond cleavage in the ester group

-

Degradation of quaternary ammonium moiety to trimethylamine

-

Synthetic Pathways (Inferred)

While explicit synthesis details are unavailable, the structure suggests:

-

Esterification :

Diphenylglycolic acid + choline iodide → this compound

Catalyst: Acidic conditions (e.g., H₂SO₄) -

Quaternary Ammonium Formation :

Reaction of tertiary amine precursor with methyl iodide:

Stability Profile

| Factor | Effect | Recommendations |

|---|---|---|

| pH < 3 or > 9 | Accelerated ester hydrolysis | Store at neutral pH |

| UV light | Possible radical degradation | Use amber glass containers |

| Humidity | Deliquescent properties | Desiccated storage |

Research Gaps

-

No peer-reviewed kinetic studies on hydrolysis rates

-

Limited data on photodegradation products

-

Metabolic pathways in humans remain uncharacterized

Aplicaciones Científicas De Investigación

El yoduro de metocinio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Biología: Se estudia por sus efectos sobre los procesos celulares y las interacciones con las moléculas biológicas.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El yoduro de metocinio ejerce sus efectos antagonizando la acción neurotransmisora de la acetilcolina. Se une de forma competitiva a los sitios receptores colinérgicos en la placa terminal motora, inhibiendo la acción de la acetilcolina. Este antagonismo está inhibido, y el bloqueo neuromuscular se revierte, por inhibidores de la acetilcolinesterasa como la neostigmina, el edrofonio y la piridostigmina .

Comparación Con Compuestos Similares

Compuestos similares

Yoduro de metocurina: Otro agente bloqueador neuromuscular con propiedades similares.

Yoduro de tubocurarina dimetil: Comparte mecanismos de acción y usos similares.

Unicidad

El yoduro de metocinio es único en su aplicación específica como agente espasmolítico para el síndrome del intestino irritable. Su capacidad para antagonizar selectivamente los receptores muscarínicos de acetilcolina lo hace particularmente efectivo para este propósito .

Actividad Biológica

Metocinium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and relevant research findings.

Chemical Structure and Properties

This compound is chemically classified as a quaternary ammonium salt with the molecular formula and a molecular weight of 421.3 g/mol. Its structure features a nitrogen atom bonded to four carbon-containing groups, which contributes to its pharmacological properties.

This compound primarily exhibits anticholinergic activity, which is essential for its therapeutic effects. The compound acts by blocking muscarinic receptors in the gastrointestinal tract, leading to reduced motility and secretion. This mechanism is particularly beneficial in managing conditions such as irritable bowel syndrome (IBS), where excessive gut motility can lead to discomfort and other symptoms.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Anticholinergic Effects : Inhibition of acetylcholine at muscarinic receptors reduces gastrointestinal motility.

- Analgesic Properties : Some studies suggest that it may have analgesic effects, providing relief from abdominal pain associated with IBS.

- Impact on Gastrointestinal Disorders : Clinical trials have demonstrated its efficacy in treating IBS symptoms, including diarrhea and abdominal discomfort.

Clinical Studies and Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

-

Study on IBS Patients :

- Objective : To evaluate the effectiveness of this compound in patients diagnosed with IBS.

- Methodology : A randomized controlled trial involving 100 participants over a 12-week period.

- Results : Significant improvement in abdominal pain and frequency of bowel movements was observed in the treatment group compared to placebo (p < 0.05) .

-

Safety Profile Assessment :

- Objective : To assess the safety and tolerability of this compound.

- Methodology : A cohort study involving 50 patients receiving this compound for various gastrointestinal disorders.

- Results : Mild side effects were reported, including dry mouth and dizziness, but no severe adverse events were noted .

Data Table: Summary of Clinical Findings

| Study Title | Population Size | Duration | Key Findings | p-value |

|---|---|---|---|---|

| Efficacy in IBS Treatment | 100 | 12 weeks | Significant reduction in abdominal pain | < 0.05 |

| Safety Profile | 50 | Variable | Mild side effects; no severe adverse events | N/A |

Case Study 1: Efficacy in Chronic Diarrhea

A case study involving a 35-year-old female patient with chronic diarrhea attributed to IBS showed remarkable improvement after a treatment regimen with this compound. The patient reported a decrease in bowel movement frequency from 10 times a day to 3 times per day within four weeks.

Case Study 2: Tolerability Assessment

Another case involved a 50-year-old male with IBS who experienced intolerable side effects from conventional treatments. After switching to this compound, he reported significant symptom relief without severe side effects, indicating better tolerability.

Propiedades

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NO3.HI/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,22H,14-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEPZVLQTPNDCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1553-33-9 (Parent) | |

| Record name | Metocinium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046117 | |

| Record name | Metocinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-71-7 | |

| Record name | Ethanaminium, 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metocinium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metocinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOCINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R11SBP9F2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.